
Ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a nitrophenyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-hydroxyacetophenone, undergoes nitration to introduce a nitro group at the 5-position of the phenyl ring.
Cyclization: The nitro-substituted intermediate is then subjected to cyclization with hydrazine hydrate to form the triazole ring.
Esterification: The resulting triazole derivative is esterified with ethyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted triazole derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group and triazole ring play crucial roles in its binding affinity and specificity. Additionally, the compound may interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate can be compared with other triazole derivatives, such as:
Ethyl 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate: Lacks the nitro group, resulting in different reactivity and biological activity.
Ethyl 3-(2-amino-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate: Contains an amino group instead of a hydroxyl group, leading to variations in chemical behavior and applications.
The presence of the nitro group in this compound makes it unique, as it imparts distinct electronic and steric properties that influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C11H10N4O5 |
|---|---|
Molecular Weight |
278.22 g/mol |
IUPAC Name |
ethyl 3-(2-hydroxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H10N4O5/c1-2-20-11(17)10-12-9(13-14-10)7-5-6(15(18)19)3-4-8(7)16/h3-5,16H,2H2,1H3,(H,12,13,14) |
InChI Key |
DRYJCTMKMNFFNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Cyclopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11797796.png)

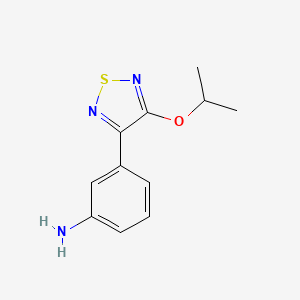

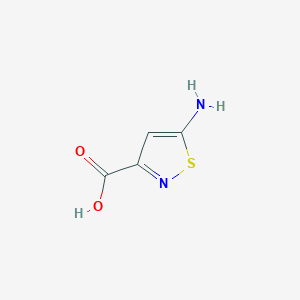
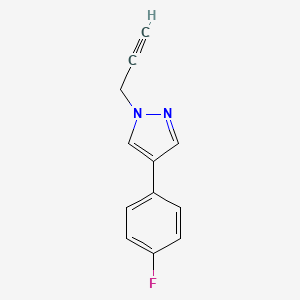

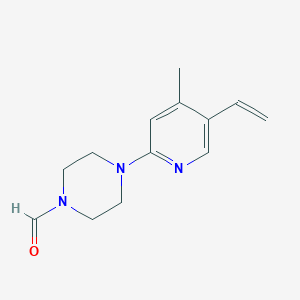
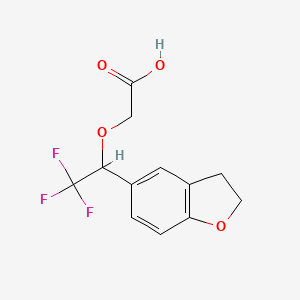
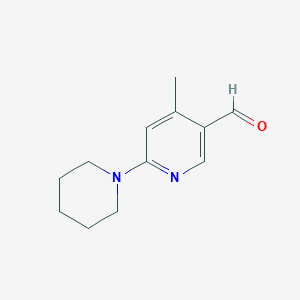
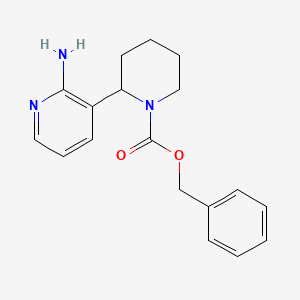
![2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11797859.png)
![4-(3-Fluorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11797862.png)
